Cas no 861880-52-6 (benzyl N-(6-hydroxynaphthalen-2-yl)carbamate)
benzyl N-(6-hydroxynaphthalen-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- CARBAMIC ACID, (6-HYDROXY-2-NAPHTHALENYL)-, PHENYLMETHYL ESTER
- benzyl N-(6-hydroxynaphthalen-2-yl)carbamate
- LFGJJHHHEGGLOP-UHFFFAOYSA-N
- SCHEMBL2746902
- 861880-52-6
- benzyl (6-hydroxynaphthalen-2-yl)carbamate
- EN300-28288940
- n-(6-hydroxy-2-naphthyl)(phenylmethoxy)carboxamide
- DB-384726
- n-(6-hydroxy-(2-naphthyl))(benzyloxy)carboxamide
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- Inchi: 1S/C18H15NO3/c20-17-9-7-14-10-16(8-6-15(14)11-17)19-18(21)22-12-13-4-2-1-3-5-13/h1-11,20H,12H2,(H,19,21)
- InChI Key: LFGJJHHHEGGLOP-UHFFFAOYSA-N
- SMILES: O(C(NC1=CC=C2C=C(C=CC2=C1)O)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 293.10519334Da
- Monoisotopic Mass: 293.10519334Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 367
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 58.6Ų
benzyl N-(6-hydroxynaphthalen-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28288940-1g |
benzyl N-(6-hydroxynaphthalen-2-yl)carbamate |
861880-52-6 | 1g |
$1214.0 | 2023-09-08 | ||
| Enamine | EN300-28288940-5g |
benzyl N-(6-hydroxynaphthalen-2-yl)carbamate |
861880-52-6 | 5g |
$3520.0 | 2023-09-08 | ||
| Enamine | EN300-28288940-10g |
benzyl N-(6-hydroxynaphthalen-2-yl)carbamate |
861880-52-6 | 10g |
$5221.0 | 2023-09-08 | ||
| Enamine | EN300-28288940-0.05g |
benzyl N-(6-hydroxynaphthalen-2-yl)carbamate |
861880-52-6 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28288940-0.1g |
benzyl N-(6-hydroxynaphthalen-2-yl)carbamate |
861880-52-6 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28288940-0.25g |
benzyl N-(6-hydroxynaphthalen-2-yl)carbamate |
861880-52-6 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28288940-0.5g |
benzyl N-(6-hydroxynaphthalen-2-yl)carbamate |
861880-52-6 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28288940-1.0g |
benzyl N-(6-hydroxynaphthalen-2-yl)carbamate |
861880-52-6 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28288940-2.5g |
benzyl N-(6-hydroxynaphthalen-2-yl)carbamate |
861880-52-6 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28288940-5.0g |
benzyl N-(6-hydroxynaphthalen-2-yl)carbamate |
861880-52-6 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
benzyl N-(6-hydroxynaphthalen-2-yl)carbamate Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on benzyl N-(6-hydroxynaphthalen-2-yl)carbamate
Introduction to Benzyl N-(6-hydroxynaphthalen-2-yl)carbamate (CAS No. 861880-52-6)
Benzyl N-(6-hydroxynaphthalen-2-yl)carbamate, with the chemical formula C21H19O3, is a significant compound in the field of pharmaceutical chemistry. This compound is characterized by its benzyl and naphthalene moieties, which contribute to its unique chemical properties and potential biological activities. The presence of a hydroxynaphthalen-2-yl group enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
The CAS number 861880-52-6 uniquely identifies this compound in scientific literature and databases, facilitating its accurate classification and study. As a derivative of carbamate, Benzyl N-(6-hydroxynaphthalen-2-yl)carbamate exhibits properties that make it suitable for various applications, particularly in drug development and organic synthesis.
In recent years, there has been growing interest in the exploration of natural product-inspired scaffolds for the discovery of novel therapeutic agents. The naphthalene core, a common structural motif in many bioactive molecules, has been extensively studied for its potential pharmacological effects. The hydroxyl group at the 6-position of the naphthalene ring further modulates the electronic properties of the molecule, making it a versatile platform for medicinal chemistry.
One of the most compelling aspects of Benzyl N-(6-hydroxynaphthalen-2-yl)carbamate is its role as a precursor in the synthesis of more complex carbamate-based compounds. Carbamates are known for their broad spectrum of biological activities, including insecticidal, herbicidal, and pharmacological effects. The benzyl group in this compound not only serves as a protecting group but also contributes to the overall stability and reactivity of the molecule.
Recent studies have highlighted the importance of hydroxynaphthalen derivatives in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The hydroxyl group at the 2-position of the naphthalene ring is particularly significant, as it can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and efficacy.
The synthesis of Benzyl N-(6-hydroxynaphthalen-2-yl)carbamate typically involves multi-step reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and catalytic hydrogenation. The choice of reagents and catalysts plays a crucial role in determining the efficiency and scalability of the synthesis process.
In addition to its synthetic utility, Benzyl N-(6-hydroxynaphthalen-2-yl)carbamate has been explored for its potential biological activities. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. These findings underscore the importance of further investigation into its pharmacological profile.
The pharmaceutical industry is continually seeking novel compounds with improved pharmacokinetic properties and reduced side effects. Benzyl N-(6-hydroxynaphthalen-2-yl)carbamate represents a promising candidate for further development due to its unique structural features and potential biological activities. Future research should focus on optimizing its synthetic pathways and evaluating its efficacy in preclinical models.
The use of computational methods and high-throughput screening techniques can accelerate the discovery and optimization process for compounds like Benzyl N-(6-hydroxynaphthalen-2-yl)carbamate. These approaches allow researchers to rapidly assess the structural features and predicted activities of numerous derivatives, thereby identifying promising candidates for further study.
In conclusion, Benzyl N-(6-hydroxynaphthalen-2-yl)carbamate (CAS No. 861880-52-6) is a versatile compound with significant potential in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate in drug development, while its hydroxynaphthalen scaffold offers opportunities for exploring novel therapeutic agents. Continued research into this compound will likely yield important insights into its biological activities and synthetic applications.
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